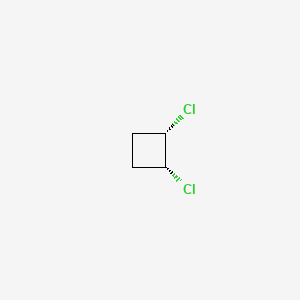

cis-1,2-Dichlorocyclobutane

Description

Structure

3D Structure

Properties

CAS No. |

13372-19-5 |

|---|---|

Molecular Formula |

C4H6Cl2 |

Molecular Weight |

124.992 |

IUPAC Name |

(1S,2R)-1,2-dichlorocyclobutane |

InChI |

InChI=1S/C4H6Cl2/c5-3-1-2-4(3)6/h3-4H,1-2H2/t3-,4+ |

InChI Key |

MPWHMPULOPKVDQ-ZXZARUISSA-N |

SMILES |

C1CC(C1Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Stereospecific Synthesis of cis-1,2-Dichlorocyclobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereospecific synthesis of cis-1,2-dichlorocyclobutane, a valuable saturated heterocyclic compound. The primary focus is on a state-of-the-art catalytic method that achieves high diastereoselectivity for the syn-dichlorination of cyclobutene (B1205218). This document includes a detailed experimental protocol, a mechanistic discussion, and a summary of relevant characterization data. The content is intended to equip researchers in organic synthesis and drug development with the necessary knowledge to produce this specific stereoisomer for further application.

Introduction

Cyclobutane (B1203170) derivatives are important structural motifs in medicinal chemistry and materials science. The specific stereochemistry of substituents on the cyclobutane ring can significantly influence biological activity and material properties. This compound, in particular, is a useful precursor for the synthesis of various cyclobutane-containing molecules due to the potential for further functionalization of the C-Cl bonds with defined stereochemistry.

Traditional methods for the dichlorination of alkenes, such as the addition of chlorine gas, often proceed through a free-radical or an anti-addition mechanism, leading to a mixture of stereoisomers and other byproducts. The stereospecific synthesis of the cis-isomer requires a method that proceeds via a syn-addition pathway. This guide details a robust catalytic method for achieving this transformation with high fidelity.

Core Synthesis Strategy: Catalytic syn-Dichlorination of Cyclobutene

The most effective and stereospecific method for the synthesis of this compound is the selenium-catalyzed syn-dichlorination of cyclobutene. This method, pioneered by the Denmark group, utilizes a redox-active selenium catalyst to achieve high syn-selectivity for a wide variety of alkenes.[1][2][3]

Reaction Principle

The reaction proceeds via a proposed catalytic cycle that involves the following key steps[1][2]:

-

Oxidation of the Selenium Pre-catalyst: The diphenyl diselenide (PhSeSePh) pre-catalyst is oxidized by an N-fluoropyridinium salt in the presence of a chloride source to generate an active selenium(IV) species, likely phenylselenium trichloride (B1173362) (PhSeCl₃).

-

anti-Chloroselenylation: The active selenium catalyst reacts with the alkene (cyclobutene) in an anti-addition fashion to form a β-chloroalkylselenyl chloride intermediate.

-

Invertive Displacement: The selenium moiety in the intermediate is then displaced by a chloride ion in an Sₙ2-like reaction. This inversion of configuration at the carbon bearing the selenium group results in an overall syn-addition of the two chlorine atoms across the double bond.

-

Catalyst Regeneration: The resulting selenium(II) species is re-oxidized to the active selenium(IV) catalyst to complete the catalytic cycle.

This sequence of an anti-addition followed by an invertive displacement is the key to achieving the high syn-stereoselectivity of the overall transformation.

Experimental Protocol

The following is a detailed experimental protocol for the selenium-catalyzed syn-dichlorination of cyclobutene, adapted from the general procedure reported by Denmark and coworkers.[2]

Disclaimer: This protocol is a representative procedure as specific data for cyclobutene as a substrate was not found in the referenced literature. Optimization may be required to achieve optimal yield and selectivity.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| Cyclobutene | C₄H₆ | 54.09 | 1.0 | 1.0 |

| Diphenyl diselenide (pre-catalyst) | (C₆H₅)₂Se₂ | 312.13 | 0.05 | 0.05 |

| Benzyltriethylammonium chloride | C₁₃H₂₂ClN | 227.77 | 3.0 | 3.0 |

| N-Fluoropyridinium tetrafluoroborate (B81430) | C₅H₅BF₅N | 192.91 | 1.3 | 1.3 |

| 2,6-Lutidine N-oxide | C₇H₉NO | 123.15 | 0.3 | 0.3 |

| Dichloromethane (B109758) (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | - |

Procedure

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add diphenyl diselenide (15.6 mg, 0.05 mmol), benzyltriethylammonium chloride (683 mg, 3.0 mmol), N-fluoropyridinium tetrafluoroborate (251 mg, 1.3 mmol), and 2,6-lutidine N-oxide (37 mg, 0.3 mmol).

-

Add anhydrous dichloromethane (5 mL) to the flask and stir the mixture at room temperature for 10-15 minutes to allow for the pre-formation of the active catalyst.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of cyclobutene (54 mg, 1.0 mmol) in anhydrous dichloromethane (1 mL) to the reaction mixture via syringe over 5 minutes.

-

Allow the reaction to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford pure this compound.

Characterization of this compound

The structure and stereochemistry of the product can be confirmed by standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the C₂ᵥ symmetry of this compound, the following signals are expected in the NMR spectra:

-

¹H NMR: Three distinct signals are predicted.[4][5]

-

One signal for the two equivalent protons on the chlorine-bearing carbons (C1 and C2).

-

Two separate signals for the diastereotopic protons on the other two carbons of the ring (C3 and C4).

-

-

¹³C NMR: Two distinct signals are expected.

-

One signal for the two equivalent chlorine-bearing carbons (C1 and C2).

-

One signal for the two equivalent methylene (B1212753) carbons (C3 and C4).

-

Mass Spectrometry (MS)

The mass spectrum of 1,2-dichlorocyclobutane (B99947) will show a characteristic isotopic pattern for a molecule containing two chlorine atoms.

Alternative Synthesis Strategies (Discussion)

While the selenium-catalyzed method is the most stereoselective for syn-dichlorination, other reagents are commonly used for the dichlorination of alkenes. However, their stereoselectivity in the case of cyclobutene is not well-documented in the literature.

-

Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride can react with alkenes via either a radical or an ionic pathway. The radical pathway is generally not stereoselective. The ionic pathway can lead to either syn or anti addition depending on the substrate and reaction conditions, but specific studies on cyclobutene are lacking.

-

(Dichloroiodo)benzene (PhICl₂): This hypervalent iodine reagent is a source of electrophilic chlorine. Its reaction with alkenes can proceed through various mechanisms, and the stereochemical outcome is often substrate-dependent.[6] Without specific studies on cyclobutene, the stereoselectivity of this reagent for the desired transformation remains uncertain.

Logical and Experimental Workflow Diagrams

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Catalytic Cycle

References

- 1. scholar.gist.ac.kr [scholar.gist.ac.kr]

- 2. Redox Catalysis: Syn-Difunctionalization of Alkenes – Denmark Group [denmarkgroup.illinois.edu]

- 3. Catalytic, stereospecific syn-dichlorination of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How many signals would you expect in the { }^{1} \mathrm{H} NMR spectra o.. [askfilo.com]

- 5. Solved 4 pts How can you differentiate between | Chegg.com [chegg.com]

- 6. Iodobenzene dichloride [organic-chemistry.org]

The Cis-Dichlorination of Cyclobutene: A Mechanistic and Methodological Guide

For inquiries, please contact: [AI Assistant Contact Information]

Abstract

The vicinal dichlorination of alkenes is a fundamental transformation in organic synthesis. While the traditional ionic addition of chlorine proceeds via an anti-addition pathway, yielding trans-dichlorides, the development of methods for the stereoselective cis-dichlorination of alkenes has been a significant area of research. This technical guide provides an in-depth analysis of the mechanisms and experimental protocols for the cis-dichlorination of cyclobutene (B1205218), a strained cycloalkene of interest in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this stereoselective transformation. This guide details two primary methodologies for achieving cis-dichlorination: a selenium-catalyzed chemical method and an electrochemical approach. While specific quantitative data for the cis-dichlorination of cyclobutene is not extensively available in the reviewed literature, this guide presents the established mechanisms and detailed experimental protocols for these reactions, using data from analogous cyclic alkenes to demonstrate their efficacy.

Introduction

The chlorination of alkenes has long been a cornerstone of organic synthesis, providing a direct route to vicinal dichlorides which are versatile intermediates for further functionalization. The stereochemical outcome of this reaction is of paramount importance, and for many years, the field was dominated by methods that exclusively provided the anti-addition product. This stereoselectivity arises from the formation of a cyclic chloronium ion intermediate, which is then attacked by a chloride ion from the opposite face.

However, the synthesis of cis-dichlorinated compounds requires a departure from this classical mechanism. The development of methodologies that favor syn-addition has opened new avenues for the stereocontrolled synthesis of complex molecules. This guide focuses on the application of these advanced methods to cyclobutene, a strained four-membered ring whose reactivity and stereochemical outcomes are of significant interest.

Mechanisms of Cis-Dichlorination

Two primary mechanisms have been established for the cis-dichlorination of alkenes, both of which avoid the formation of a freely accessible chloronium ion that would lead to the trans-product.

Selenium-Catalyzed syn-Dichlorination

A robust method for the syn-dichlorination of alkenes employs a selenium-based catalyst.[1][2] The proposed catalytic cycle, which is initiated by the oxidation of a diselenide precatalyst, involves a sequence of steps that ultimately leads to the cis-addition of two chlorine atoms across the double bond.

The key steps of the mechanism are as follows[1]:

-

Catalyst Activation: The diphenyl diselenide (PhSeSePh) precatalyst is oxidized in the presence of a chloride source to generate an active selenium(IV) species, likely phenylselenium trichloride (B1173362) (PhSeCl₃).

-

anti-Chloroselenylation: The active selenium catalyst reacts with the alkene (e.g., cyclobutene) in an anti-stereospecific manner to form a β-chloroalkylselenyl chloride intermediate.

-

Invertive Displacement: The selenium moiety in this intermediate is then displaced by a chloride ion in an Sₙ2-type reaction. This inversion of stereochemistry at the carbon center bearing the selenium group is the crucial step that leads to the overall syn-dichlorination product.

-

Catalyst Regeneration: The resulting selenium(II) species is re-oxidized to the active selenium(IV) catalyst to complete the catalytic cycle.

Caption: Catalytic cycle for selenium-catalyzed syn-dichlorination.

Electrochemical cis-Dichlorination

An alternative and innovative approach to cis-dichlorination is through an electrochemical method.[3][4] This technique utilizes phenylselenyl chloride (PhSeCl) as a catalyst and an electric current to drive the reaction. The supporting electrolyte, typically tetrabutylammonium (B224687) chloride (TBACl), also serves as the nucleophilic chloride source.

The proposed mechanism for the electrochemical cis-dichlorination involves a dual role for the phenylselenyl chloride[3]:

-

Adduct Formation: Phenylselenyl chloride reacts with the alkene to form a stable adduct.

-

Electrochemical Oxidation: Simultaneously, phenylselenyl chloride is electrochemically oxidized at the anode in the presence of chloride ions to generate the highly reactive phenylselenyl trichloride (PhSeCl₃).

-

Adduct Activation and Displacement: The electrochemically generated PhSeCl₃ activates the initially formed PhSeCl-alkene adduct, facilitating an Sₙ2-type displacement of the selenium moiety by a chloride ion, leading to the cis-dichlorinated product.

Caption: Proposed mechanism for electrochemical cis-dichlorination.

Quantitative Data

Table 1: Selenium-Catalyzed syn-Dichlorination of Cyclohexene

| Entry | Catalyst (mol%) | Oxidant | Chloride Source | Solvent | Temp (°C) | Time (h) | Yield (%) | syn/anti Ratio |

| 1 | PhSeSePh (5) | N-Fluoropyridinium tetrafluoroborate (B81430) | BnEt₃NCl | MeCN | 25 | 12 | 85 | >95:5 |

| 2 | PhSeSePh (10) | N-Fluoropyridinium triflate | TBACl | CH₂Cl₂ | 0 | 24 | 78 | >95:5 |

Data is representative and compiled from analogous reactions in the literature.

Table 2: Electrochemical cis-Dichlorination of Cyclohexene

| Entry | Catalyst (mol%) | Electrolyte | Solvent | Current (mA) | Time (h) | Yield (%) | cis/trans Ratio |

| 1 | PhSeCl (50) | TBACl | DMF | 10 | 6 | 75 | >95:5 |

| 2 | PhSeCl (25) | TBAPF₆/TBACl | MeCN | 15 | 8 | 68 | >95:5 |

Data is representative and compiled from analogous reactions in the literature.[3]

Experimental Protocols

The following are detailed, generalized experimental protocols for the two primary methods of cis-dichlorination. These protocols can be adapted for the dichlorination of cyclobutene.

General Procedure for Catalytic syn-Dichlorination of Alkenes

Materials:

-

Diphenyl diselenide (PhSeSePh)

-

Benzyltriethylammonium chloride (BnEt₃NCl)

-

N-Fluoropyridinium tetrafluoroborate

-

Alkene (e.g., cyclobutene)

-

Anhydrous acetonitrile (B52724) (MeCN)

-

Schlenk flask

-

Magnetic stirrer

-

Argon atmosphere

Procedure:

-

To an oven-dried 10-mL Schlenk flask equipped with a magnetic stirrer bar, add diphenyl diselenide (0.05 mmol, 5 mol%).

-

Add benzyltriethylammonium chloride (3.0 mmol, 3.0 equiv) and N-fluoropyridinium tetrafluoroborate (1.3 mmol, 1.3 equiv).

-

Seal the flask with a rubber septum and place it under an argon atmosphere.

-

Add anhydrous acetonitrile (5 mL) via syringe.

-

Add the alkene (1.0 mmol, 1.0 equiv) via syringe.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the cis-dichlorinated product.

General Procedure for Electrochemical cis-Dichlorination of Alkenes

Materials:

-

Phenylselenyl chloride (PhSeCl)

-

Tetrabutylammonium chloride (TBACl)

-

Alkene (e.g., cyclobutene)

-

Anhydrous dimethylformamide (DMF)

-

Undivided electrochemical cell

-

Graphite (B72142) electrodes (anode and cathode)

-

DC power supply

-

Magnetic stirrer

Procedure:

-

Set up an undivided electrochemical cell with a graphite anode and a graphite cathode.

-

To the cell, add phenylselenyl chloride (0.5 mmol, 50 mol%) and tetrabutylammonium chloride (2.0 mmol) as the supporting electrolyte.

-

Add anhydrous dimethylformamide (10 mL).

-

Add the alkene (1.0 mmol, 1.0 equiv).

-

Stir the solution and apply a constant current of 10 mA.

-

Continue the electrolysis for 6-8 hours, monitoring the consumption of the starting material by GC-MS.

-

After the reaction is complete, disconnect the power supply.

-

Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to yield the cis-dichlorinated product.

Caption: General experimental workflows for cis-dichlorination.

Conclusion

The cis-dichlorination of cyclobutene represents a valuable synthetic transformation that provides access to stereochemically defined building blocks. While direct quantitative data for cyclobutene is sparse in the literature, the selenium-catalyzed and electrochemical methods presented in this guide offer robust and highly stereoselective pathways to the desired cis-dichloro products, as demonstrated by their successful application to analogous cyclic alkenes. The mechanistic understanding and detailed experimental protocols provided herein serve as a comprehensive resource for researchers seeking to employ these advanced synthetic methods. Further investigation into the substrate scope of these reactions, specifically with respect to strained alkenes like cyclobutene, would be a valuable contribution to the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Catalytic, stereospecific syn-dichlorination of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Chiral Electrophilic Selenium Catalyst for Highly Enantioselective Oxidative Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

Conformational Landscape of cis-1,2-Dichlorocyclobutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed conformational analysis of cis-1,2-dichlorocyclobutane, a molecule of significant interest in stereochemical studies and as a synthetic building block. Due to the inherent ring strain, the cyclobutane (B1203170) moiety is not planar but adopts a puckered conformation. In the cis isomer, this leads to a rapid equilibrium between two equivalent puckered forms. This document summarizes the structural parameters of these conformations, outlines the experimental and computational methodologies used for their characterization, and provides visual representations of the conformational dynamics.

Introduction

The cyclobutane ring, a four-membered carbocycle, represents a fundamental structural motif in organic chemistry. Its chemistry is largely dictated by significant ring strain, which is a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent substituents). To alleviate this strain, cyclobutane and its derivatives adopt a non-planar, puckered conformation.[1][2] The conformational analysis of substituted cyclobutanes is crucial for understanding their reactivity, stereochemistry, and biological activity, making it a key area of study for drug development professionals.

This compound is a particularly interesting case study. The two chlorine atoms on the same side of the ring influence the puckering of the cyclobutane ring. This molecule possesses an internal plane of symmetry, rendering it a meso compound and optically inactive.[1] It exists as a dynamic equilibrium of two equivalent puckered conformations, where one chlorine atom occupies a pseudo-axial position and the other a pseudo-equatorial position.[1] This guide delves into the energetic and geometric parameters governing this conformational equilibrium.

Conformational Isomers of this compound

The primary mode of conformational isomerism in this compound is ring puckering. The molecule rapidly interconverts between two equivalent puckered conformations through a higher-energy planar transition state.

Caption: Conformational equilibrium of this compound.

In these puckered conformations, the chlorine substituents are not perfectly axial or equatorial as in cyclohexane, but are referred to as pseudo-axial (a) and pseudo-equatorial (e). The two conformations are enantiomeric in terms of the ring pucker but are superimposable due to the presence of the two chlorine atoms, hence they are equivalent in energy.

Quantitative Conformational Data

Table 1: Representative Bond Lengths in Puckered this compound

| Bond | Representative Length (Å) |

| C-C | 1.55 ± 0.02 |

| C-H | 1.09 ± 0.02 |

| C-Cl | 1.79 ± 0.02 |

Note: These are typical values for substituted cyclobutanes and may vary slightly for the specific molecule.

Table 2: Representative Bond Angles in Puckered this compound

| Angle | Representative Value (°) |

| ∠C-C-C | 88 ± 2 |

| ∠H-C-H | 108 ± 2 |

| ∠C-C-Cl | 115 ± 3 |

Note: The C-C-C bond angle is significantly compressed from the ideal tetrahedral angle due to ring strain.

Table 3: Representative Dihedral Angles and Energy Barriers

| Parameter | Representative Value |

| Ring Puckering Dihedral Angle | ~25 - 35° |

| Energy Barrier to Ring Inversion | 1 - 2 kcal/mol |

Note: The energy barrier for ring inversion is low, leading to rapid interconversion at room temperature.

Experimental and Computational Protocols

The determination of the conformational parameters of molecules like this compound relies on a combination of experimental techniques and computational modeling.

Experimental Methodologies

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the gas-phase structures of molecules.

-

Protocol:

-

A high-energy electron beam (typically 40-60 keV) is directed at a jet of the gaseous sample in a high-vacuum chamber.

-

The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a photographic plate or a CCD detector.

-

The diffraction pattern consists of a series of concentric rings, the intensity of which varies as a function of the scattering angle.

-

The total scattering intensity is a sum of atomic and molecular scattering. The molecular scattering component contains information about the internuclear distances.

-

A radial distribution curve is generated from the molecular scattering data, which shows the probability of finding two nuclei at a given distance from each other.

-

By fitting this curve to a theoretical model of the molecule's geometry, precise bond lengths, bond angles, and dihedral angles can be determined.

-

Caption: General workflow for Gas Electron Diffraction (GED).

Microwave Spectroscopy

Microwave spectroscopy measures the rotational transitions of gas-phase molecules and provides highly accurate information about their moments of inertia, from which the molecular geometry can be derived.

-

Protocol:

-

The gaseous sample is introduced into a waveguide at low pressure.

-

Microwave radiation is passed through the sample, and the absorption of radiation at specific frequencies is measured.

-

These absorption frequencies correspond to transitions between different rotational energy levels of the molecule.

-

For a molecule to be microwave active, it must possess a permanent dipole moment. This compound has a net dipole moment and is therefore microwave active.

-

The rotational constants (A, B, and C) are determined from the frequencies of the rotational transitions.

-

By analyzing the rotational constants of different isotopologues of the molecule (e.g., containing ¹³C or ³⁷Cl), the positions of the atoms can be precisely determined, yielding accurate bond lengths and angles.

-

Caption: General workflow for Microwave Spectroscopy.

Computational Methodologies

Ab initio and Density Functional Theory (DFT) calculations are invaluable tools for investigating the conformational landscape of molecules.

-

Protocol:

-

Model Building: A 3D model of this compound is constructed.

-

Method and Basis Set Selection: A suitable level of theory (e.g., MP2 or DFT with a functional like B3LYP) and a basis set (e.g., 6-311+G(d,p) or aug-cc-pVTZ) are chosen. The choice depends on the desired accuracy and computational cost.

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the stable puckered conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy.

-

Transition State Search: A transition state search is performed to locate the planar structure corresponding to the barrier for ring inversion. This is confirmed by the presence of a single imaginary frequency corresponding to the puckering motion.

-

Potential Energy Surface Scan: To map the energy profile of the ring-puckering motion, a relaxed potential energy surface scan is performed along the puckering coordinate. This provides the energy barrier for interconversion between the two equivalent puckered forms.

-

Caption: Workflow for computational conformational analysis.

Conclusion

The conformational analysis of this compound reveals a dynamic molecule that rapidly interconverts between two equivalent puckered conformations. This puckering is a mechanism to relieve the inherent ring strain of the four-membered ring. While specific experimental data for this molecule is sparse, a combination of data from related compounds and established experimental and computational methodologies provides a clear and consistent picture of its conformational landscape. A thorough understanding of these conformational properties is essential for predicting the molecule's reactivity and for its application in the design and synthesis of novel chemical entities, particularly in the field of drug development. Further high-resolution spectroscopic and advanced computational studies on this compound would be valuable to refine the quantitative parameters presented in this guide.

References

Spectroscopic Profile of cis-1,2-Dichlorocyclobutane: An In-Depth Technical Guide

Introduction

cis-1,2-Dichlorocyclobutane, with the molecular formula C₄H₆Cl₂, is a halogenated cycloalkane characterized by the presence of two chlorine atoms on the same side of the cyclobutane (B1203170) ring. This seemingly simple molecule presents a fascinating case for spectroscopic analysis due to its stereochemistry and the influence of the strained four-membered ring on its physical and chemical properties. As a meso compound, it possesses an internal plane of symmetry, which significantly impacts its spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, detailing expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical analysis.

Molecular Structure and Symmetry

The defining structural feature of this compound is its Cₛ symmetry. A plane of symmetry bisects the C3-C4 bond and the angle between the two C-Cl bonds. This symmetry renders the two chlorine atoms, the two methine protons (on C1 and C2), and the two methylene (B1212753) groups (C3 and C4) chemically equivalent in pairs. This equivalence is a key factor in interpreting its NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound and for distinguishing it from its trans isomer.

¹H NMR Spectroscopy

Due to the plane of symmetry, the ¹H NMR spectrum of this compound is expected to exhibit three distinct signals.

-

Methine Protons (H-1, H-2): The two protons attached to the chlorine-bearing carbons are chemically equivalent and will appear as a single signal. The electronegativity of the adjacent chlorine atoms will cause this signal to be shifted downfield.

-

Methylene Protons (H-3, H-4): The four protons on the other two carbons of the ring are diastereotopic. The two protons on C3 are not equivalent to each other, nor are the two protons on C4. However, due to the plane of symmetry, the "inner" protons on C3 and C4 are equivalent to each other, and the "outer" protons on C3 and C4 are also equivalent. This results in two distinct signals for the methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-1, H-2 | 4.0 - 4.5 | Multiplet |

| H-3a, H-4a | 2.5 - 3.0 | Multiplet |

| H-3b, H-4b | 2.0 - 2.5 | Multiplet |

Note: Predicted values are based on empirical data for similar halogenated cycloalkanes. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The Cₛ symmetry of this compound also simplifies its ¹³C NMR spectrum. Two signals are expected:

-

Carbons C-1 and C-2: The two carbons bonded to the chlorine atoms are chemically equivalent and will produce a single signal. The presence of the electronegative chlorine will shift this signal significantly downfield.

-

Carbons C-3 and C-4: The two methylene carbons are also chemically equivalent and will give rise to a single, more upfield signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1, C-2 | 60 - 65 |

| C-3, C-4 | 25 - 30 |

Note: Predicted values are based on empirical data for similar halogenated cycloalkanes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about the functional groups and bonding within the molecule. The key absorption bands are expected in the following regions:

-

C-H Stretching: The stretching vibrations of the C-H bonds in the cyclobutane ring will appear in the region of 2850-3000 cm⁻¹.

-

CH₂ Bending (Scissoring): The bending vibration of the methylene groups is expected around 1450 cm⁻¹.

-

C-Cl Stretching: The characteristic stretching vibrations of the C-Cl bonds will be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact position can be influenced by the conformation of the cyclobutane ring.

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch | 2850 - 3000 | Medium to Strong |

| CH₂ Scissoring | ~1450 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry of this compound will provide information about its molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (approximately 124 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M⁺, M⁺+2, and M⁺+4 peaks in an approximate ratio of 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation Pattern: Common fragmentation pathways for halogenated alkanes include the loss of a chlorine atom (M⁺ - Cl) and the loss of HCl (M⁺ - HCl). The cyclobutane ring may also undergo fragmentation.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Possible Fragment |

| 124, 126, 128 | [C₄H₆Cl₂]⁺ (Molecular Ion) |

| 89, 91 | [C₄H₆Cl]⁺ |

| 88 | [C₄H₅Cl]⁺ |

| 53 | [C₄H₅]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-100 ppm).

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is likely a liquid at room temperature, a neat sample can be analyzed. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating volatile organic compounds (e.g., a DB-5ms or equivalent).

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 35-200 to detect the molecular ion and major fragment ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

This comprehensive guide provides a detailed theoretical and practical framework for the spectroscopic characterization of this compound. The presented data, while based on established spectroscopic principles and predictions for analogous structures, offers a robust starting point for researchers and analysts. The detailed experimental protocols provide a clear path for obtaining high-quality spectral data for this and similar halogenated cycloalkanes.

An In-depth Technical Guide to cis-1,2-Dichlorocyclobutane as a Meso Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of cis-1,2-dichlorocyclobutane, focusing on the stereochemical principles that define it as a meso compound. Despite the presence of two chiral centers, the molecule is achiral due to an internal plane of symmetry. This document will delve into the structural characteristics, conformational analysis, and spectroscopic signatures of this compound. Furthermore, a representative experimental protocol for its stereoselective synthesis is provided, along with a comparative analysis of its stereoisomers. The information is presented to be a valuable resource for researchers and professionals in organic chemistry and drug development.

Introduction to Stereoisomerism and Meso Compounds

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. A specific and intriguing class of stereoisomers are meso compounds. A molecule is classified as a meso compound if it contains multiple stereocenters but is achiral overall. This achirality arises from an internal element of symmetry, most commonly a plane of symmetry, which renders the molecule superimposable on its mirror image. Consequently, meso compounds are optically inactive.

This compound serves as a classic textbook example of a meso compound. The prefix "cis" indicates that the two chlorine atoms are on the same side of the cyclobutane (B1203170) ring. This specific spatial arrangement gives rise to a plane of symmetry that bisects the molecule, rendering it achiral despite the presence of two chiral carbon atoms (C1 and C2). In contrast, the trans-1,2-dichlorocyclobutane isomer lacks this plane of symmetry and is therefore chiral, existing as a pair of enantiomers.[1]

Structural and Conformational Analysis

The cyclobutane ring is not planar but exists in a puckered conformation to relieve some of the inherent angle and torsional strain. The introduction of substituents, such as the two chlorine atoms in 1,2-dichlorocyclobutane (B99947), influences the ring's puckering and the relative stability of different conformations.

In this compound, the two chlorine atoms are on the same side of the ring. This arrangement allows for a plane of symmetry to pass through the molecule, bisecting the C1-C2 and C3-C4 bonds. This plane of symmetry is the defining feature that classifies it as a meso compound.

Quantitative Structural Data

| Parameter | Value (Computed) |

| C1-C2 Bond Length | ~1.56 Å |

| C1-C4 Bond Length | ~1.55 Å |

| C1-Cl Bond Length | ~1.79 Å |

| ∠C1-C2-C3 Bond Angle | ~88.5° |

| ∠Cl-C1-C2 Bond Angle | ~114.0° |

| Dihedral Angle (Cl-C1-C2-Cl) | ~0° |

Note: These values are based on computational models and may vary slightly depending on the level of theory and basis set used.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of stereoisomers. For this compound, NMR spectroscopy is particularly informative.

Due to the molecule's symmetry, the two methine protons (on C1 and C2) are chemically equivalent, as are the two pairs of methylene (B1212753) protons (on C3 and C4). This results in a simplified ¹H NMR spectrum compared to its trans counterpart.

Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound can be achieved through the syn-addition of chlorine to cyclobutene (B1205218). While various methods exist for the chlorination of alkenes, achieving high cis-selectivity often requires specific reagents and conditions that favor a concerted or near-concerted addition mechanism.

Representative Experimental Protocol: Chlorination of Cyclobutene

Disclaimer: This is a representative protocol based on established principles of alkene chlorination. Appropriate safety precautions must be taken when handling chlorine and volatile organic compounds.

Objective: To synthesize this compound via the chlorination of cyclobutene.

Materials:

-

Cyclobutene

-

Chlorine gas (Cl₂)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Dry ice/acetone condenser

-

Magnetic stirrer

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a dry ice/acetone condenser under an inert atmosphere.

-

In a well-ventilated fume hood, dissolve cyclobutene in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly bubble a stream of chlorine gas, diluted with an inert gas, through the stirred solution.

-

Monitor the reaction progress by observing the disappearance of the characteristic yellow-green color of chlorine.

-

Once the reaction is complete (as indicated by the persistent presence of a slight yellow color), stop the chlorine flow and purge the system with an inert gas to remove any excess chlorine.

-

Allow the reaction mixture to warm to room temperature.

-

The solvent can be carefully removed under reduced pressure to yield the crude product.

-

The product can be purified by fractional distillation. The cis and trans isomers can be separated by gas chromatography.

Logical Relationships and Signaling Pathways in Stereochemistry

The stereochemical relationships between the isomers of 1,2-dichlorocyclobutane can be visualized to better understand the concepts of enantiomers, diastereomers, and meso compounds.

The concept of a meso compound can be further illustrated by showing the internal plane of symmetry.

Conclusion

This compound provides an excellent and clear example of a meso compound, a fundamental concept in stereochemistry. Its achiral nature, despite possessing two chiral centers, is a direct consequence of its molecular symmetry. Understanding the structural and stereochemical properties of such molecules is crucial for professionals in drug development and organic synthesis, as stereoisomers can exhibit vastly different biological activities and chemical properties. This guide has provided a detailed overview of the key aspects of this compound, from its structural parameters to a representative synthetic approach, to aid in the understanding and application of these principles.

References

An In-depth Technical Guide to the Ring Strain Energy of cis-1,2-Dichlorocyclobutane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ring strain, a cornerstone of organic chemistry, describes the inherent instability in cyclic molecules due to deviations from ideal bond angles, torsional strain from eclipsed conformations, and transannular steric interactions. This internal energy has profound implications for molecular reactivity, stability, and conformation, making its quantification a critical aspect of chemical research and drug development. Cyclobutane (B1203170) and its derivatives are classic examples of strained systems, exhibiting unique chemical behavior driven by the relief of this strain.

Understanding Ring Strain in Cyclobutane

The cyclobutane ring is characterized by significant angle and torsional strain. The internal C-C-C bond angles of approximately 88° deviate considerably from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain. To alleviate some of the torsional strain that would be present in a planar conformation, cyclobutane adopts a puckered or "butterfly" conformation. However, this puckering slightly decreases the bond angles, illustrating the delicate balance between different strain components. The total ring strain of cyclobutane is approximately 26.4 kcal/mol.

Substitution on the cyclobutane ring can either increase or decrease the overall ring strain depending on the nature and position of the substituents. Halogen substituents, such as chlorine, introduce both steric and electronic effects that modulate the ring's conformation and stability. In cis-1,2-Dichlorocyclobutane, the two chlorine atoms are on the same face of the ring, leading to potential steric repulsion between them, which could further influence the ring puckering and overall strain energy.

Data Presentation: Ring Strain Energy

Direct experimental values for the ring strain energy of this compound are not prominently reported. However, we can use the well-established data for cyclobutane as a reference point. The table below summarizes the key thermochemical data for cyclobutane, which serves as the foundation for both experimental and computational estimations of the RSE for its derivatives.

| Compound | Enthalpy of Formation (gas, 298.15 K) | Ring Strain Energy (kcal/mol) | Method |

| Cyclobutane | +6.78 kcal/mol | ~26.4 | Experimental (Heat of Combustion) |

| This compound | Not available | Estimated to be similar to or slightly higher than cyclobutane | - |

Computational studies on substituted cyclobutanes have shown that substituents can alter the ring strain. For instance, 1,1-dimethylcyclobutane is calculated to be more than 8 kcal/mol less strained than cyclobutane, indicating a thermodynamic component to the gem-dimethyl effect.[1][2][3][4] This suggests that the chlorine substituents in this compound will also modulate the ring strain, although the precise quantitative effect requires specific experimental or computational determination.

Experimental Protocol: Determination of Ring Strain Energy via Bomb Calorimetry

The experimental determination of ring strain energy is classically achieved by measuring the heat of combustion (ΔH°c) using a bomb calorimeter.[5] The RSE is then calculated by comparing the experimental heat of combustion per methylene (B1212753) (-CH2-) group with that of a strain-free reference compound, such as a long-chain alkane.

Methodology

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder within the bomb calorimeter.

-

Calorimeter Setup: The bomb is sealed and pressurized with an excess of pure oxygen. It is then submerged in a known volume of water in the calorimeter's insulated container. The initial temperature of the water is recorded with high precision.

-

Combustion: The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing a rise in temperature.

-

Temperature Measurement: The final temperature of the water is recorded once thermal equilibrium is reached.

-

Calculation of Heat of Combustion: The heat of combustion of the sample is calculated using the following equation:

ΔH°c = (C_cal * ΔT - E_ignition) / n

where:

-

C_cal is the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid).

-

ΔT is the change in temperature.

-

E_ignition is the heat released by the ignition wire.

-

n is the number of moles of the sample.

-

-

Correction for Halogens: For halogenated compounds like this compound, the combustion products will include aqueous hydrochloric acid (HCl). The heat of formation of this acid must be accounted for in the final calculation of the standard enthalpy of combustion.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔH°f) of this compound can then be calculated from its heat of combustion using Hess's Law and the known standard enthalpies of formation of CO2, H2O, and HCl.

-

Ring Strain Energy Calculation: The RSE is determined by comparing the experimental ΔH°f with a theoretical strain-free ΔH°f calculated from group increment values. The difference between these two values represents the ring strain energy.

Experimental Workflow Diagram

Caption: Workflow for Experimental RSE Determination.

Computational Protocol: Ab Initio and DFT Calculations

Computational chemistry provides a powerful alternative for determining ring strain energy, especially when experimental data is scarce. High-level ab initio and Density Functional Theory (DFT) methods can accurately predict molecular energies and properties. The use of isodesmic and homodesmotic reactions is a standard approach to cancel out systematic errors in the calculations and obtain reliable strain energies.

Methodology

-

Geometry Optimization: The 3D structure of this compound and all other molecules in the chosen isodesmic reaction are optimized to find their lowest energy conformations. This is typically performed using a DFT method (e.g., B3LYP) or a Møller-Plesset perturbation theory method (e.g., MP2) with a suitable basis set (e.g., 6-31G* or larger).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).

-

Single-Point Energy Calculation: To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., CCSD(T) or a larger Pople or Dunning-type basis set).

-

Isodesmic Reaction Scheme: An isodesmic reaction is a hypothetical reaction where the number and types of bonds on both the reactant and product sides are conserved. This helps in the cancellation of computational errors. For this compound, a suitable isodesmic reaction would be:

This compound + 2 CH3-CH3 → cis-1,2-Dichloropropane + Propane

-

Ring Strain Energy Calculation: The ring strain energy is calculated as the enthalpy change (ΔH) of the isodesmic reaction.

ΔH_reaction = [ΣΔH_f(products)] - [ΣΔH_f(reactants)]

The calculated ΔH_reaction is equivalent to the ring strain energy of this compound, as the other molecules in the reaction are considered strain-free. The enthalpy of each species is calculated as the sum of its electronic energy and thermal corrections (including ZPVE).

Computational Workflow Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. organic chemistry - Heats of combustion of cycloalkane homologues - Chemistry Stack Exchange [chemistry.stackexchange.com]

Unraveling the Molecular Geometry: A Technical Guide to the Theoretical and Experimental Bond Angles of cis-1,2-Dichlorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

The Puckered Reality of the Cyclobutane (B1203170) Ring

Unlike the planar representation often depicted in two-dimensional drawings, the cyclobutane ring is not flat. A planar cyclobutane would necessitate C-C-C bond angles of 90°, a significant deviation from the ideal sp³ hybridized bond angle of 109.5°. This deviation results in substantial angle strain. To alleviate this strain, as well as the torsional strain from eclipsing hydrogen atoms, the cyclobutane ring adopts a puckered or "butterfly" conformation. This puckering allows for a slight reduction in angle strain and a more staggered arrangement of the substituents on adjacent carbon atoms.

In cis-1,2-dichlorocyclobutane, the two chlorine atoms are situated on the same side of the ring. This configuration introduces additional steric and electronic interactions that further influence the precise bond angles and the degree of ring puckering.

Theoretical vs. Experimental Bond Angles: A Comparative Overview

Direct experimental and theoretical bond angle data for this compound is scarce in readily accessible literature. However, we can infer the expected values and the methodologies used to determine them from studies on cyclobutane and other halogenated derivatives.

| Bond Angle | Theoretical Expectation (Qualitative) | Experimental Determination (Methodology) |

| C-C-C | Expected to be slightly less than 90° due to ring puckering. The presence of bulky chlorine atoms may further influence this angle. | Gas Electron Diffraction (GED), Microwave Spectroscopy |

| C-C-Cl | Expected to be larger than the ideal 109.5° to minimize steric repulsion between the chlorine atom and the adjacent ring carbons and their substituents. | Gas Electron Diffraction (GED), Microwave Spectroscopy |

| H-C-H | Expected to be slightly larger than 109.5° to accommodate the smaller C-C-C ring angle. | Not directly measured with high precision in many cases, but can be inferred from spectroscopic data. |

| Cl-C-C-Cl (Dihedral) | In the cis isomer, this angle will be relatively small, leading to significant steric and electronic repulsion between the two chlorine atoms. | Gas Electron Diffraction (GED), Microwave Spectroscopy |

Experimental Protocols for Determining Molecular Geometry

The precise determination of bond angles in gaseous molecules like this compound relies on sophisticated spectroscopic techniques.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the three-dimensional structure of molecules in the gas phase.

Methodology:

-

Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is fired at the gas molecules.

-

Diffraction Pattern: The electrons are scattered by the electric field of the molecule's atoms, creating a diffraction pattern of concentric rings.

-

Data Analysis: The intensity and angular distribution of the scattered electrons are measured. This diffraction data is then mathematically transformed to generate a radial distribution curve, from which internuclear distances and bond angles can be derived with high precision.

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels.

Methodology:

-

Sample Introduction: A gaseous sample is introduced into a waveguide.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Absorption Spectrum: The absorption of microwaves is detected, resulting in a spectrum of rotational transitions.

-

Data Analysis: The frequencies of these transitions are used to calculate the moments of inertia of the molecule. From the moments of inertia of different isotopic species of the molecule, a very precise molecular structure, including bond lengths and angles, can be determined.

Theoretical Protocols for Predicting Molecular Geometry

Computational chemistry provides a powerful means to predict and understand the geometry of molecules.

Ab Initio and Density Functional Theory (DFT) Calculations

These first-principles methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and, consequently, the geometry of a molecule.

Methodology:

-

Input Structure: An initial guess of the molecular geometry is created.

-

Choice of Method and Basis Set: A computational method (e.g., Hartree-Fock, Møller-Plesset perturbation theory, or a DFT functional like B3LYP) and a basis set (e.g., 6-31G*, cc-pVTZ) are selected. The choice of method and basis set determines the accuracy and computational cost of the calculation.

-

Geometry Optimization: The energy of the molecule is calculated for the initial geometry. The positions of the atoms are then systematically varied to find the arrangement with the lowest energy, which corresponds to the equilibrium geometry.

-

Output Analysis: The final optimized geometry provides theoretical values for bond lengths and bond angles.

Logical Relationship between Theoretical and Experimental Approaches

The determination of molecular structure is a synergistic process involving both theoretical calculations and experimental verification. The following diagram illustrates this relationship.

Conclusion

The precise bond angles of this compound are a result of a delicate balance between the inherent ring strain of the cyclobutane core and the steric and electronic effects of the two chlorine substituents. While specific experimental values are not readily found in the literature, a combination of advanced experimental techniques like gas electron diffraction and microwave spectroscopy, alongside high-level computational methods such as DFT and ab initio calculations, provides the framework for their determination. The synergy between theory and experiment is crucial for accurately elucidating the three-dimensional structure of such molecules, which is fundamental for understanding their reactivity and properties in the context of chemical research and drug development.

An In-depth Technical Guide to the Physical Properties of Purified cis-1,2-Dichlorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Dichlorocyclobutane is a halogenated cycloalkane with the molecular formula C₄H₆Cl₂.[1][2] Its stereochemistry, characterized by the presence of two chlorine atoms on the same side of the cyclobutane (B1203170) ring, imparts specific physical and chemical properties that are of interest in various research and development applications, including organic synthesis and mechanistic studies.[3][4] This technical guide provides a comprehensive overview of the key physical properties of purified this compound, supported by experimental methodologies and data analysis. This compound is a meso compound, meaning it is achiral and optically inactive despite having two chiral centers, due to a plane of symmetry.[3][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, purification, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₄H₆Cl₂ | [1][6] |

| Molecular Weight | 124.99 g/mol | [1][6] |

| Boiling Point | 133.7 ± 0.0 °C at 760 mmHg | [6] |

| Density | 1.3 ± 0.1 g/cm³ | [6] |

| Refractive Index | 1.475 | [6] |

| Flash Point | 55.7 ± 13.9 °C | [6] |

| LogP | 1.93 | [6] |

Experimental Protocols

Purification of this compound

The purification of this compound from a mixture of its isomers (cis and trans) is critical for obtaining accurate physical property data and for its use in stereospecific reactions. Gas chromatography is a powerful technique for the separation of these isomers.

Protocol: Isomer Separation by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation : A gas chromatograph coupled with a mass spectrometer (GC-MS) is utilized.

-

Column Selection : A capillary column with a stationary phase suitable for separating nonpolar to moderately polar compounds is chosen. The choice of the stationary phase is critical for achieving baseline separation of the cis and trans isomers based on their different interactions.[5]

-

Sample Preparation : The crude mixture of 1,2-dichlorocyclobutane (B99947) is dissolved in a volatile organic solvent (e.g., dichloromethane, hexane) to an appropriate concentration.

-

Injection : A small volume of the prepared sample is injected into the heated injector port of the gas chromatograph, where it is vaporized.

-

Separation : The vaporized sample is carried by an inert carrier gas (e.g., helium, nitrogen) through the capillary column. The separation of cis- and trans-1,2-dichlorocyclobutane occurs based on differences in their boiling points and interactions with the stationary phase, leading to different retention times.[5]

-

Detection and Identification : As the separated isomers elute from the column, they enter the mass spectrometer, which ionizes the molecules and detects the resulting fragments. The mass spectrum provides a unique fragmentation pattern that confirms the identity of each isomer.

-

Fraction Collection (Preparative GC) : For obtaining a purified sample of the cis-isomer, a preparative gas chromatograph with a fraction collector can be employed. The effluent corresponding to the retention time of this compound is collected in a cooled trap.

Caption: Experimental workflow for the purification of this compound using Gas Chromatography.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the purity of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. Due to the symmetry of the cis-isomer, a specific number of signals is expected. For this compound, which possesses a plane of symmetry, three distinct proton signals are anticipated.[7]

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic isotopic pattern for a molecule containing two chlorine atoms (peaks at M, M+2, and M+4) will also be observed, confirming the presence of two chlorine atoms.[8]

Caption: Logical relationship between the purified compound and the information obtained from various spectroscopic techniques.

Conclusion

This technical guide has summarized the key physical properties of purified this compound and outlined the experimental protocols for its purification and spectroscopic characterization. The provided data and methodologies are essential for researchers and scientists working with this compound, ensuring accurate and reproducible results in their studies. The distinct spectroscopic features of the cis-isomer, arising from its molecular symmetry, are crucial for its unambiguous identification and differentiation from its trans counterpart.

References

- 1. This compound | C4H6Cl2 | CID 54085056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Dichlorocyclobutane | C4H6Cl2 | CID 548444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|C4H6Cl2|17437-39-7 [benchchem.com]

- 4. Question: What is 1,2-dichlorocyclobutane? Describe its structure and iso.. [askfilo.com]

- 5. 1,2-Dichlorocyclobutane|CAS 17437-39-7|RUO [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. How many signals would you expect in the { }^{1} \mathrm{H} NMR spectra o.. [askfilo.com]

- 8. benchchem.com [benchchem.com]

The Genesis of a Strained Ring: Discovery and First Synthesis of Dichlorocyclobutanes

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane (B1203170) ring, a four-membered carbocycle, has long intrigued chemists due to its inherent ring strain and unique reactivity. While cyclobutane itself was first synthesized in 1907 by Richard Willstätter, the introduction of functional groups, such as halogens, onto this strained scaffold opened new avenues for synthetic exploration and the development of novel molecular architectures. This technical guide provides an in-depth exploration of the discovery and seminal syntheses of dichlorocyclobutanes, offering a historical perspective alongside detailed experimental protocols and comparative data for key synthetic methods.

The Dawn of Cyclobutane Chemistry: A Plausible First Synthesis

This method likely would have produced a mixture of chlorinated products, including monochlorocyclobutane, various dichlorocyclobutane isomers (1,1-, cis-1,2-, trans-1,2-, cis-1,3-, and trans-1,3-), and more highly chlorinated species. The separation of these isomers would have been a significant challenge with the techniques available in the early 1900s, likely relying on fractional distillation.

Plausible Experimental Protocol: Free-Radical Chlorination of Cyclobutane

Objective: To synthesize dichlorocyclobutanes via the direct chlorination of cyclobutane.

Materials:

-

Cyclobutane gas

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride, CCl₄)

-

UV light source (e.g., mercury-vapor lamp)

Procedure:

-

A solution of cyclobutane in an inert solvent such as carbon tetrachloride would be prepared in a reaction vessel equipped with a gas inlet, a condenser, and a stirrer.

-

Chlorine gas would be bubbled through the solution.

-

The reaction mixture would be irradiated with UV light to initiate the free-radical chain reaction.

-

The reaction would be monitored by observing the disappearance of the yellow-green color of the chlorine gas.

-

Upon completion, the reaction mixture would be washed with a solution of sodium thiosulfate (B1220275) to remove any remaining chlorine, followed by a wash with water.

-

The organic layer would be dried over an anhydrous salt (e.g., calcium chloride).

-

The solvent would be removed by distillation.

-

The resulting mixture of chlorinated cyclobutanes would be separated by careful fractional distillation.

Expected Outcome: A mixture of monochlorocyclobutane and various dichlorocyclobutane isomers. The relative ratios of the products would depend on the reaction conditions, such as the ratio of cyclobutane to chlorine and the reaction time.

Modern Synthetic Approaches to Dichlorocyclobutanes

Over the decades, more controlled and selective methods for the synthesis of specific dichlorocyclobutane isomers have been developed. These methods offer significant advantages over the non-selective free-radical chlorination, providing better yields and stereochemical control.

Chlorination of Cyclobutene (B1205218)

The addition of chlorine to cyclobutene provides a direct route to 1,2-dichlorocyclobutanes. This reaction proceeds through a halonium ion intermediate, leading to the formation of both cis and trans isomers.

Experimental Protocol: Synthesis of 1,2-Dichlorocyclobutane (B99947)

Objective: To synthesize 1,2-dichlorocyclobutane by the chlorination of cyclobutene.

Materials:

-

Cyclobutene

-

Chlorine (Cl₂)

-

Carbon disulfide (CS₂) or other inert solvent

-

Low-temperature reaction setup

Procedure:

-

A solution of cyclobutene in carbon disulfide is cooled to a low temperature (e.g., -78 °C).

-

A solution of chlorine in the same solvent is added dropwise to the cyclobutene solution with stirring.

-

The reaction is allowed to proceed to completion at low temperature.

-

The solvent is carefully removed under reduced pressure.

-

The resulting mixture of cis- and trans-1,2-dichlorocyclobutane can be separated by fractional distillation or chromatography.

Synthesis of cis-3,4-Dichlorocyclobutene (B1606063)

A well-established method for the synthesis of a dichlorocyclobutane derivative is the preparation of cis-3,4-dichlorocyclobutene from cycloöctatetraene. This method, while yielding a cyclobutene derivative, is a key precursor to saturated dichlorocyclobutanes through subsequent hydrogenation.

Experimental Protocol: Synthesis of cis-3,4-Dichlorocyclobutene

This procedure is adapted from Organic Syntheses.

Materials:

-

Cycloöctatetraene

-

Chlorine (Cl₂)

-

Carbon tetrachloride (CCl₄)

-

Dimethyl acetylenedicarboxylate

-

Sodium carbonate

Procedure:

-

Dry chlorine gas (1.0 mole) is passed into a solution of cycloöctatetraene (1.00 mole) in dry carbon tetrachloride at -28° to -30°C.

-

After the addition is complete, the mixture is warmed to 0°C, and powdered sodium carbonate is added to neutralize any HCl.

-

The mixture is filtered into a flask containing dimethyl acetylenedicarboxylate.

-

The solvent is removed under reduced pressure to yield the crude Diels-Alder adduct.

-

The crude adduct is added slowly to a hot (200°C) flask under reduced pressure (20 mm). The pyrolysate is collected in a receiving flask.

-

The pyrolysate is fractionally distilled to yield pure cis-3,4-dichlorocyclobutene.

Quantitative Data

| Compound | Method | Yield (%) | Boiling Point (°C) | Reference |

| Mixture of Dichlorocyclobutanes | Free-Radical Chlorination | Variable | Mixture | Plausible Historical Method |

| cis-1,2-Dichlorocyclobutane | Chlorination of Cyclobutene | - | - | Modern Synthetic Method |

| trans-1,2-Dichlorocyclobutane | Chlorination of Cyclobutene | - | - | Modern Synthetic Method |

| cis-3,4-Dichlorocyclobutene | From Cycloöctatetraene | 40-43 | 70-71 (55 mm) | Organic Syntheses |

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic methods described.

Caption: Plausible first synthesis of dichlorocyclobutanes.

Caption: Synthesis of 1,2-dichlorocyclobutane.

Caption: Synthesis of cis-3,4-dichlorocyclobutene.

Conclusion

The journey from the initial, likely non-selective, synthesis of dichlorocyclobutanes to the controlled and stereospecific methods available today reflects the broader evolution of synthetic organic chemistry. While the exact details of the very first synthesis remain somewhat obscured by the passage of time, the plausible historical methods and the more recent, well-documented procedures provide a comprehensive picture of how chemists have approached the construction of these strained and valuable building blocks. The dichlorocyclobutanes continue to be of interest in synthetic and medicinal chemistry, serving as versatile intermediates for the preparation of more complex molecules with potential biological activity.

An In-depth Technical Guide to the Puckered Ring Structure of cis-1,2-Dichlorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the puckered ring structure of cis-1,2-dichlorocyclobutane, a molecule of interest in stereochemical studies and as a synthetic building block. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from high-level computational studies of cyclobutane (B1203170), spectroscopic analyses of analogous substituted cycloalkanes, and established principles of conformational analysis.

Introduction: The Non-planar Nature of the Cyclobutane Ring

The cyclobutane ring is characterized by significant ring strain, arising from both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing of adjacent C-H bonds in a planar conformation).[1] To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, "puckered" or "bent" conformation.[1] This puckering is a dynamic process, with the ring rapidly inverting between equivalent puckered forms at room temperature.[2]

For this compound, this puckering has significant stereochemical implications. The two chlorine atoms are situated on the same side of the ring.[3][4] Despite the presence of two chiral centers, the molecule possesses a plane of symmetry, rendering it a meso compound and thus optically inactive.[5] The puckered conformation results in the substituents occupying pseudo-axial and pseudo-equatorial positions, analogous to the chair conformation of cyclohexane.

Conformational Analysis: The Puckered Equilibrium

In its puckered conformation, one chlorine atom in this compound occupies a pseudo-axial position while the other is in a pseudo-equatorial position. The molecule undergoes a rapid ring flip, leading to an equilibrium between two equivalent conformations where the axial and equatorial positions of the chlorine atoms are interchanged. This dynamic equilibrium is a key feature of its structure.

Logical Relationship: Conformational Inversion of this compound

Caption: Conformational equilibrium of this compound.

Quantitative Structural and Energetic Data

Table 1: Computed Structural and Energetic Parameters for Cyclobutane

| Parameter | Value | Method | Reference |

| C-C Bond Length (r(C-C)) | 1.554 Å | CCSD(T)/aug-cc-pVTZ | [6] |

| C-H Bond Length (axial) | 1.093 Å | CCSD(T)/aug-cc-pVTZ | [6] |

| C-H Bond Length (equatorial) | 1.091 Å | CCSD(T)/aug-cc-pVTZ | [6] |

| C-C-C Bond Angle (φ(C-C-C)) | 88.1° | CCSD(T)/aug-cc-pVTZ | [6] |

| Puckering Angle (θ) | 29.68° | CCSD(T)/aug-cc-pVTZ | [6] |

| Inversion Barrier | 498 cm⁻¹ (1.42 kcal/mol) | CCSD(T)/cc-pV5Z (CBS estimate) | [6][7] |

| Inversion Barrier | 482 cm⁻¹ (1.38 kcal/mol) | Ab initio (CBS extrapolation) | [8][9] |

| Inversion Barrier | ~1.5 kcal/mol | General for substituted cyclobutanes | [2] |

The introduction of two chlorine atoms in a cis configuration is expected to influence these parameters due to steric and electronic effects, though the fundamental puckered nature of the ring remains.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, general methods for the synthesis of related halocyclobutanes and the analytical techniques used for their characterization can be adapted.

4.1. Synthesis and Purification

A plausible synthetic route to a mixture of cis- and trans-1,2-dichlorocyclobutane involves the chlorination of cyclobutene. The separation of the cis and trans isomers can be achieved by fractional distillation or gas chromatography.[4]

Experimental Workflow: Synthesis and Characterization

Caption: General workflow for synthesis and analysis.

4.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between cis and trans isomers and for conformational analysis. For this compound, due to its Cₛ symmetry, three distinct signals are expected in the ¹H NMR spectrum.[10] The analysis of vicinal coupling constants (³JHH) can provide information about the dihedral angles and, consequently, the ring puckering.

-

Vibrational Spectroscopy (IR and Raman): Infrared and Raman spectroscopy are used to identify the vibrational modes of the molecule. The selection rules for these techniques are determined by the molecule's symmetry. For this compound (Cₛ symmetry), all vibrational modes are, in principle, both IR and Raman active. The low-frequency region of the Raman spectrum is particularly useful for observing the ring-puckering vibrations.[2]

-

Gas-Phase Electron Diffraction (GED) and Microwave Spectroscopy: These techniques are employed to determine the precise molecular structure of molecules in the gas phase, free from intermolecular interactions.[11] While specific studies on this compound are not available, these methods have been successfully applied to determine the puckered structure of cyclobutane and other substituted cycloalkanes.[12]

Conclusion

The puckered ring structure of this compound is a consequence of the molecule's drive to minimize ring strain. It exists as a dynamic equilibrium of two equivalent puckered conformations, a characteristic that defines its stereochemical properties. While direct experimental quantification of its structural parameters remains an area for further investigation, a robust understanding can be built upon the extensive theoretical and experimental work on cyclobutane and its derivatives. This guide provides a framework for researchers and professionals in drug development to comprehend the core structural features of this molecule, which is essential for predicting its reactivity and interactions in chemical and biological systems.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Question: What is 1,2-dichlorocyclobutane? Describe its structure and iso.. [askfilo.com]

- 4. 1,2-Dichlorocyclobutane|CAS 17437-39-7|RUO [benchchem.com]

- 5. This compound|C4H6Cl2|17437-39-7 [benchchem.com]

- 6. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure, Vibrational Spectra and Ring Puckering Barrier of Cyclobutane | Journal Article | PNNL [pnnl.gov]

- 8. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. How many signals would you expect in the { }^{1} \mathrm{H} NMR spectra o.. [askfilo.com]